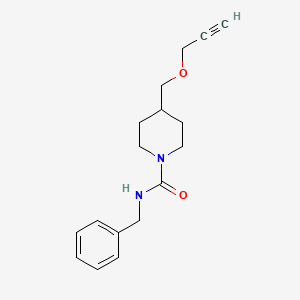

N-benzyl-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-benzyl-4-(prop-2-ynoxymethyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c1-2-12-21-14-16-8-10-19(11-9-16)17(20)18-13-15-6-4-3-5-7-15/h1,3-7,16H,8-14H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMZQDYZHVOGAQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCC1CCN(CC1)C(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide typically involves the following steps:

Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the benzyl group: This step often involves benzylation reactions using benzyl halides in the presence of a base.

Attachment of the prop-2-yn-1-yloxy group: This can be done through etherification reactions using propargyl alcohol and suitable catalysts.

Formation of the carboxamide group: This step involves the reaction of the piperidine derivative with carboxylic acid derivatives or their activated forms.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield, purity, and cost-effectiveness. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or prop-2-yn-1-yloxy groups using appropriate nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N-benzyl-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide is a synthetic organic compound belonging to the piperidine class of chemicals. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. The compound is characterized by a benzyl group, a prop-2-yn-1-yloxy group, and a piperidine ring, making it a versatile molecule in various chemical and pharmaceutical applications.

Scientific Research Applications

This compound has several scientific research applications:

- Chemistry Used as an intermediate in the synthesis of complex organic molecules.

- Biology Studied for its potential biological activities, including antimicrobial and antiviral properties.

- Medicine Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific receptors or enzymes.

- Industry Utilized in the production of specialty chemicals and materials.

This compound is a synthetic compound belonging to the piperidine class and is notable for its diverse biological activities. The biological activity of this compound is attributed to its interaction with various molecular targets, including enzyme inhibition and receptor modulation. It may inhibit certain enzymes involved in metabolic pathways, impacting cellular functions, and has been shown to interact with neurotransmitter receptors, potentially influencing neurochemical signaling.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. In vitro assays demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate robust efficacy:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4 |

| Escherichia coli | 8 |

| Klebsiella pneumoniae | 16 |

Mechanism of Action

The mechanism of action of N-benzyl-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine carboxamide derivatives exhibit diverse pharmacological properties depending on their substituents. Below is a detailed comparison of N-benzyl-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide with analogous compounds, focusing on structural features, synthetic pathways, and biological activity.

Substituent Analysis and Molecular Properties

Key Observations :

- The propargyloxy-methyl group in the target compound distinguishes it from other derivatives, offering a reactive alkyne group for click chemistry or covalent enzyme inhibition .

- Aromatic substituents (e.g., naphthyridine in , benzodiazolone in ) enhance binding to hydrophobic pockets in biological targets.

- Halogenated derivatives (e.g., iodophenyl in , trifluoromethyl in ) improve stability and bioavailability.

Biological Activity

N-benzyl-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide is a synthetic compound belonging to the piperidine class, notable for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in pharmacology and medicine.

Chemical Structure and Properties

This compound features a complex structure characterized by:

- Piperidine Ring : A six-membered heterocyclic compound containing one nitrogen atom.

- Benzyl Group : Enhances lipophilicity and biological activity.

- Prop-2-yn-1-yloxy Group : Contributes to the compound's reactivity and interaction with biological targets.

The chemical formula is with a molecular weight of approximately 286.37 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, impacting cellular functions.

- Receptor Modulation : It has been shown to interact with neurotransmitter receptors, potentially influencing neurochemical signaling.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. In vitro assays demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate robust efficacy:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4 |

| Escherichia coli | 8 |

| Klebsiella pneumoniae | 16 |

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .

Antiviral Activity

In addition to its antibacterial properties, this compound has shown promise in antiviral applications. Preliminary studies indicate that it may inhibit viral replication through interference with viral enzymes, although further research is required to elucidate the exact mechanisms involved .

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Antimicrobial Efficacy Study :

- Neuropharmacological Research :

Safety and Toxicity Profile

The safety profile of this compound has been assessed through various toxicity studies. According to preliminary data:

| Parameter | Result |

|---|---|

| Ames Test | Non-carcinogenic |

| Human Intestinal Absorption | High probability (0.9966) |

| Blood-Brain Barrier Penetration | High probability (0.9953) |

These results indicate a favorable safety profile, although comprehensive toxicological evaluations are necessary before clinical application .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.